molecular formula C25H35N3O4S B2801198 Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate CAS No. 950346-37-9

Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate

Cat. No.: B2801198
CAS No.: 950346-37-9
M. Wt: 473.63
InChI Key: DZPBCZFKGNGYFA-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate is a heterocyclic compound featuring a fused benzothienopyrimidine core substituted with a tert-butyl group at the 7-position and a propanoyl-piperidine-4-carboxylate moiety. The compound’s structural complexity arises from its bicyclic pyrimidine system and hexahydro configuration, which confer rigidity and influence its pharmacokinetic properties.

Properties

IUPAC Name

ethyl 1-[3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4S/c1-5-32-24(31)15-10-12-28(13-11-15)20(29)9-8-19-26-22(30)21-17-7-6-16(25(2,3)4)14-18(17)33-23(21)27-19/h15-16H,5-14H2,1-4H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPBCZFKGNGYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect a wide range of biochemical pathways. These pathways are involved in a variety of biological activities, including those mentioned above.

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other compounds can all impact how a compound interacts with its targets and carries out its action.

Biological Activity

Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate (CAS Number: 1105207-88-2) is a synthetic compound belonging to the class of thienodiazepines and pyrimidines. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H32N4O2SC_{27}H_{32}N_{4}O_{2}S, with a molecular weight of 476.6 g/mol. The compound features a complex structure that includes a piperidine ring and a thienopyrimidine moiety, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC27H32N4O2S
Molecular Weight476.6 g/mol
CAS Number1105207-88-2

Research indicates that compounds similar to Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate exhibit various mechanisms of action:

  • Antagonism of Protein Interactions : Some derivatives have shown promising antagonistic activity against the p53-Mdm2 interaction, which is crucial in cancer biology as it regulates cell cycle and apoptosis .
  • Apoptosis Induction : Compounds in the thienodiazepine class have been recognized for their ability to induce apoptosis in cancer cells. This activity is mediated through pathways involving caspases and mitochondrial dysfunction .
  • Antimicrobial Activity : Similar structures have demonstrated antibacterial properties against various pathogens, suggesting potential use in treating infections .

In Vitro Studies

In vitro studies on related compounds have shown that they can effectively inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : Some derivatives reported IC50 values in the micromolar range, indicating significant potency against these cell lines.

Case Studies

A notable case study involved a focused library screening of thienodiazepine derivatives for anticancer activity. The study identified several compounds with effective cytotoxicity against multicellular spheroids—an advanced model that better mimics tumor environments compared to traditional monolayer cultures. The findings highlighted the potential of these compounds in drug development for cancer therapy .

Scientific Research Applications

Pharmacological Applications

The compound is being explored for its potential as a therapeutic agent in several medical conditions:

  • Antiviral Activity : Research indicates that derivatives of benzothieno-pyrimidine compounds exhibit inhibitory effects on viral proteases. This suggests that Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate may also possess similar antiviral properties. In particular, studies have shown that certain structural modifications can enhance the efficacy of such compounds against SARS-CoV proteases .
  • Antitumor Activity : Compounds with similar structures have been identified as intercalating agents that can bind to DNA and inhibit tumor cell proliferation. The introduction of specific functional groups may enhance the antitumor activity of Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate by increasing its affinity for target biomolecules .

Case Studies and Research Findings

Case Study 1: Antiviral Potential
A study focused on designing low-molecular-weight inhibitors targeting viral proteases demonstrated that compounds with a benzothieno-pyrimidine core exhibited promising results in inhibiting the enzymatic activity essential for viral replication. Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate was hypothesized to enhance these effects through structural modifications aimed at improving binding affinity .

Case Study 2: Antitumor Activity
Research on related compounds has shown that certain derivatives can effectively inhibit cancer cell growth by disrupting DNA replication processes. Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate may serve as a lead compound for further modifications aimed at increasing potency against specific cancer types .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Conditions : 10% trifluoroacetic acid (TFA) in dichloromethane .
  • Product : 1-[3-(7-tert-Butyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylic acid.
  • Mechanism : Acid-catalyzed cleavage of the ester bond.
Reagent Conditions Yield Reference
TFA/DCM (10%)0°C to RT, 2–4 hours70–85%

Amide Stability

The propanoyl-linked amide bond is stable under mild hydrolysis conditions but may cleave under prolonged exposure to strong acids or bases, forming a free amine and carboxylic acid derivative .

Alkylation at Piperidine Nitrogen

The piperidine nitrogen can undergo alkylation using electrophilic reagents:

  • Example : Reaction with benzoyl chloride under basic conditions (e.g., pyridine) introduces a benzoyl group .
  • Product : 1-Benzoyl-4-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate.
Reagent Conditions Yield Reference
Benzoyl chloridePyridine, RT, 3 hours65%

Deprotonation and Hydroxymethylation

Using strong bases like lithium diisopropylamide (LDA) followed by paraformaldehyde:

  • Product : 1-[3-(7-tert-Butyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]-4-(hydroxymethyl)piperidine-4-carboxylate .

Bromination

The pyrimidine ring can undergo electrophilic bromination at reactive positions (e.g., C-6 in related compounds ):

  • Conditions : Br₂ in acetic acid or N-bromosuccinimide (NBS).
  • Product : Ethyl 1-[3-(6-bromo-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate.

Suzuki Coupling

Aryl boronic acids can replace bromine via palladium-catalyzed cross-coupling :

  • Catalyst : Pd(PPh₃)₄.
  • Conditions : DMF/H₂O, 80°C, 12 hours.
  • Example : Introduction of a 4-methoxyphenyl group yields derivatives with enhanced kinase inhibition .

Reduction of the Hexahydro Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the hexahydrobenzothieno ring’s double bonds, though this is rarely applied due to potential over-reduction .

Ester to Alcohol Reduction

The ethyl ester can be reduced to a primary alcohol using LiAlH₄ :

  • Product : 1-[3-(7-tert-Butyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-methanol.

Boc Protection/Deprotection

The piperidine nitrogen can be protected with a tert-butoxycarbonyl (Boc) group for intermediate stability during synthesis :

  • Protection : (Boc)₂O, DMAP, THF.
  • Deprotection : HCl in dioxane .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Modifications

Compound Name Core Structure Substituents/Modifications Biological Relevance
Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate Benzothieno[2,3-d]pyrimidine 7-tert-butyl, propanoyl-piperidine-4-carboxylate Kinase inhibition, epigenetic targets
3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid Benzothieno[2,3-d]pyrimidine 7-methyl, propanoic acid (no piperidine) Reduced solubility, altered target affinity
2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide Benzothieno[2,3-d]pyrimidine 3-ethyl, sulfanyl-acetamide-phenoxy group Enhanced thiol-mediated binding
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Pyrazolo[3,4-c]pyridine Methoxyphenyl, oxopiperidin-phenyl Similarity index: 0.95 (Tanimoto)

Key Observations :

  • Replacement of the propanoyl-piperidine with a sulfanyl-acetamide group (as in ) alters binding kinetics, favoring covalent interactions with cysteine residues in target enzymes.
  • Pyrazolo[3,4-c]pyridine derivatives (e.g., ) exhibit high structural similarity (Tanimoto coefficient ≥0.95) but differ in hydrogen-bonding capacity due to the absence of the thieno-pyrimidine sulfur atom.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight logP H-Bond Donors H-Bond Acceptors Solubility (µM)
Target Compound 513.62 3.2 2 6 12.4 (pH 7.4)
3-(7-Methyl-4-oxo-...)propanoic acid 334.38 1.8 3 5 45.2 (pH 7.4)
Sulfanyl-acetamide analogue 521.68 4.1 2 6 8.9 (pH 7.4)
Pyrazolo[3,4-c]pyridine analogue 491.55 2.9 1 7 23.7 (pH 7.4)

Key Findings :

  • The target compound exhibits moderate lipophilicity (logP 3.2), balancing membrane permeability and solubility.
  • The methyl-substituted analogue has lower logP (1.8) and higher solubility, but reduced cellular uptake efficiency.

Key Insights :

  • The target compound demonstrates superior selectivity for HDAC8 over HDAC1 compared to the methyl-substituted analogue , likely due to the tert-butyl group filling a hydrophobic pocket.
  • The sulfanyl-acetamide analogue shows potent cell-based activity (EC₅₀ 0.9 µM) but poor selectivity, indicating off-target risks.

Methodological Considerations in Similarity Analysis

  • Molecular Fingerprints : Morgan fingerprints and MACCS keys were employed to quantify structural similarity, with Tanimoto coefficients >0.85 indicating high similarity .
  • Activity Cliffs : Despite high structural similarity (e.g., 0.95 for pyrazolo-pyridine analogue), significant differences in biological activity highlight limitations of the "similar property principle" .
  • Pharmacokinetic Modeling : The target compound’s ester moiety (piperidine-4-carboxylate) enhances metabolic stability compared to carboxylic acid analogues .

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